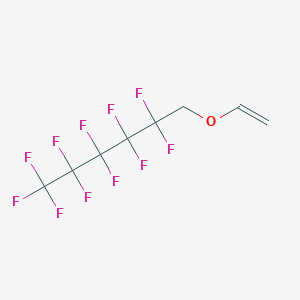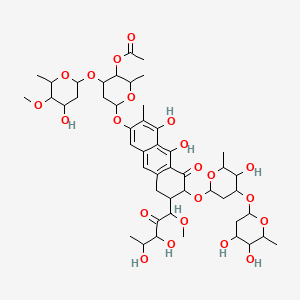![molecular formula C29H23N3O6 B12301598 Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)
Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-[10-(4-Methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoat umfasst in der Regel mehrstufige organische Reaktionen. Die Ausgangsmaterialien und Reagenzien werden sorgfältig ausgewählt, um die Bildung der gewünschten tetracyclischen Struktur zu gewährleisten. Übliche Synthesewege umfassen Cyclisierungsreaktionen, Kondensationsreaktionen und Veresterungsprozesse. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Der Einsatz modernster Technologien und Geräte gewährleistet eine gleichbleibende Qualität und Skalierbarkeit. Reinigungsverfahren wie Umkristallisation, Chromatographie und Destillation werden eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-[10-(4-Methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile oder Elektrophile. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für den Erfolg dieser Reaktionen.
Hauptsächlich gebildete Produkte
Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in die Verbindung einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung wird die Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht. Sie kann als Sonde oder Ligand in biochemischen Assays dienen.
Medizin
In der Medizin wird die Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht. Ihre Wechselwirkungen mit biologischen Zielstrukturen können zur Entwicklung neuer Medikamente oder diagnostischer Mittel führen.
Industrie
Im Industriesektor kann die Verbindung bei der Herstellung von Spezialchemikalien, Materialien und Pharmazeutika verwendet werden. Ihre einzigartigen Eigenschaften machen sie für verschiedene Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-[10-(4-Methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können biologische Signalwege und Prozesse modulieren. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden, was zu Veränderungen ihrer Aktivität oder Funktion führt.
Wirkmechanismus
The mechanism of action of Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-[12-Methyl-14-phenyl-10,13,14,16-tetraazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15),12-heptaen-8-yliden]propandinitril
- 16-Methyl-11-(2-Methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17),15-pentaen-10-carbonitril
Einzigartigkeit
Methyl-2-[10-(4-Methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoat ist aufgrund seiner spezifischen tetracyclischen Struktur und funktionellen Gruppen einzigartig.
Eigenschaften
Molekularformel |
C29H23N3O6 |
|---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate |
InChI |
InChI=1S/C29H23N3O6/c1-37-27(34)17-13-11-16(12-14-17)25-24-20(18-7-3-5-9-21(18)30-24)15-23-26(33)32(29(36)31(23)25)22-10-6-4-8-19(22)28(35)38-2/h3-14,23,25,30H,15H2,1-2H3 |
InChI-Schlüssel |
KOVGSZYIPSIDNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5C(=O)OC)C6=CC=CC=C6N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)



